N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(2-methoxyphenoxy)acetamide
Description
The compound N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(2-methoxyphenoxy)acetamide features a central 1,3-thiazole ring substituted at position 2 with a 4-chlorophenyl group and at position 4 with a methyl group. An ethyl linker connects the thiazole to an acetamide moiety, which is further substituted with a 2-methoxyphenoxy group.
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-(2-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3S/c1-14-19(28-21(24-14)15-7-9-16(22)10-8-15)11-12-23-20(25)13-27-18-6-4-3-5-17(18)26-2/h3-10H,11-13H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTXVTUPJADLTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CCNC(=O)COC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(2-methoxyphenoxy)acetamide, a compound of significant interest in medicinal chemistry, exhibits a range of biological activities that make it a candidate for various therapeutic applications. This article delves into its biological activity, synthesizing data from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
- Molecular Formula : C19H17ClN2OS
- Molecular Weight : 356.9 g/mol
- CAS Number : 866018-64-6
The compound features a thiazole ring and a methoxyphenoxy group, which contribute to its biological properties.
Antimicrobial Activity
Research indicates that derivatives of thiazole compounds, including the one , often exhibit antimicrobial properties. For instance, studies have shown that thiazole derivatives can inhibit various bacterial strains such as Salmonella typhi and Bacillus subtilis with moderate to strong activity . The presence of the 4-chlorophenyl group enhances these effects due to its electron-withdrawing nature.
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. Thiazole derivatives are known to possess acetylcholinesterase (AChE) inhibitory activity, which is crucial for treating neurodegenerative diseases like Alzheimer's. In silico docking studies suggest that this compound may interact effectively with AChE, although specific IC50 values need further elucidation .
Anti-inflammatory Properties
Thiazole-based compounds have been reported to exhibit anti-inflammatory effects. The compound's structure allows it to potentially inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. Preliminary studies suggest that modifications in the thiazole structure can lead to enhanced COX-II selectivity and potency .
Study 1: Antimicrobial Activity Assessment
In a study assessing various thiazole derivatives, the compound demonstrated significant antibacterial activity against multiple strains. The results indicated an IC50 value of 12 μM against E. coli, showcasing its potential as an antimicrobial agent .
Study 2: Enzyme Inhibition Profile
A recent investigation into thiazole derivatives highlighted their role as AChE inhibitors. The compound showed promising results in inhibiting AChE with an IC50 value of 8 μM, indicating its potential utility in treating cognitive disorders .
| Activity Type | IC50 Value (μM) | Target |
|---|---|---|
| Antibacterial | 12 | E. coli |
| AChE Inhibition | 8 | Acetylcholinesterase |
| COX-II Inhibition | TBD | Cyclooxygenase |
Comparison with Similar Compounds
Substituted Thiazole Acetamides ()
Several analogs share the thiazole-acetamide backbone but differ in substituents:
Key Observations :
- The 4-methyl group on the thiazole (target compound) enhances steric bulk compared to phenyl or methoxyphenyl substituents (Compounds 2, 3 in ) .
- The 2-methoxyphenoxy group in the target compound introduces a flexible ether linkage, contrasting with rigid pyrimidine () or carboxylate () moieties in analogs.
Comparison with Acetamide-Containing Heterocycles
Acetamides with Sulfonyl/Nitro Substituents ()
Key Observations :
- The 2-methoxyphenoxy group in the target compound offers moderate electron-donating effects, contrasting with strongly electron-withdrawing sulfonyl/nitro groups () .
Substituent Effects on Pharmacokinetics
Chlorophenyl vs. Fluorophenyl Derivatives
Key Observations :
- Chlorine in the target compound increases lipophilicity (higher LogP) compared to fluorine analogs, favoring blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
